Talazoparib-13C,d4 is a stable isotope-labeled derivative of Talazoparib, a potent inhibitor of the enzyme poly(ADP-ribose) polymerase, commonly referred to as PARP. This compound is primarily utilized in scientific research to study the mechanisms of cancer treatment and drug metabolism. The incorporation of carbon-13 and deuterium into the Talazoparib molecule enhances its traceability in metabolic studies and pharmacokinetic analyses.
Talazoparib was originally developed by the pharmaceutical company BioMarin Pharmaceuticals and has been investigated for its efficacy in treating various cancers, particularly those associated with BRCA1 and BRCA2 mutations. The specific isotope-labeled variant, Talazoparib-13C,d4, is synthesized for research purposes to facilitate advanced studies in drug behavior and interaction within biological systems .
Talazoparib-13C,d4 belongs to the class of PARP inhibitors, which are designed to interfere with DNA repair mechanisms in cancer cells. This compound is classified under small molecules used in cancer therapeutics and is recognized for its role in targeted therapy.
The synthesis of Talazoparib-13C,d4 involves several key steps that incorporate stable isotopes into the parent compound. The process typically begins with the synthesis of Talazoparib itself, followed by the introduction of carbon-13 and deuterium at specific positions within the molecular structure.
The synthetic route may include:
The molecular formula of Talazoparib-13C,d4 can be represented as C19H19D4N5O2, highlighting the presence of deuterium and carbon-13 isotopes. The structure features a complex arrangement typical of PARP inhibitors, which includes multiple aromatic rings and nitrogen-containing heterocycles.
Key structural data include:
Talazoparib-13C,d4 participates in various chemical reactions typical for PARP inhibitors, including:
The reaction mechanisms often involve:
The mechanism of action for Talazoparib-13C,d4 mirrors that of its parent compound. It operates primarily through:
Studies have shown that Talazoparib exhibits high potency against tumor cells with defective DNA repair mechanisms, making it a valuable tool in cancer treatment research.
Talazoparib-13C,d4 is characterized by:
Key chemical properties include:
Relevant data indicate that the presence of isotopes does not significantly alter these properties compared to non-labeled Talazoparib.
Talazoparib-13C,d4 is primarily used in research settings for:
This compound serves as an invaluable tool for researchers exploring targeted cancer therapies and the underlying mechanisms of action for PARP inhibitors.
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4